Violanthrene

Descripción

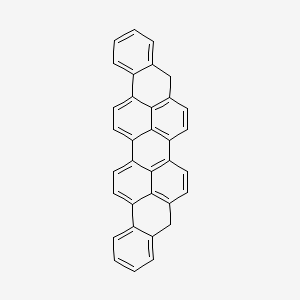

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

81-31-2 |

|---|---|

Fórmula molecular |

C34H20 |

Peso molecular |

428.5 g/mol |

Nombre IUPAC |

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene |

InChI |

InChI=1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-28-12-10-22-18-20-6-2-4-8-24(20)26-14-16-30(34(28)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-16H,17-18H2 |

Clave InChI |

JAIHDOVRCZNXDU-UHFFFAOYSA-N |

SMILES canónico |

C1C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(CC8=CC=CC=C87)C=C5)C9=CC=CC=C91 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of Violanthrene

Classical and Contemporary Synthetic Routes to Violanthrene

The construction of the complex this compound framework can be achieved through several synthetic strategies, primarily involving dimerization reactions of smaller aromatic precursors or the reduction of violanthrone (B7798473) derivatives.

Dimerization Reactions Leading to this compound and its Analogues

A classical and prominent method for synthesizing this compound is through the dimerization of benzanthrone (B145504). This transformation can be achieved under various conditions, with alkali fusion being a traditional approach. In this method, benzanthrone is heated with a mixture of potassium hydroxide (B78521) and a reducing agent, leading to the formation of violanthrone, which can then be reduced to this compound. The conditions of the alkali fusion, such as temperature, can influence the isomeric distribution of the resulting violanthrone products.

The Scholl reaction is another powerful tool for the synthesis of polycyclic aromatic hydrocarbons, including this compound, through the oxidative intramolecular or intermolecular coupling of aromatic systems. This reaction typically employs a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, often in the presence of a protic acid. The Scholl reaction facilitates the formation of carbon-carbon bonds between aromatic rings, leading to the extended π-system of this compound from precursors like benzanthrone. While effective, the harsh conditions of the Scholl reaction can sometimes lead to low yields and the formation of byproducts.

Reduction Strategies for Violanthrone to this compound

Violanthrone, which is more readily synthesized than this compound itself, serves as a common precursor. The conversion of violanthrone to this compound is accomplished through reduction reactions that remove the two carbonyl groups. Common reducing agents for this transformation include zinc dust in a molten salt medium or sodium dithionite (B78146) in an alkaline solution. These methods effectively reduce the quinone structure of violanthrone to the fully aromatic hydrocarbon, this compound.

A reductive aromatization strategy has also been employed, where violanthrone is treated with a reducing agent in the presence of an electrophile to trap the intermediate species. This approach not only yields this compound but also allows for the simultaneous functionalization of the molecule.

Mechanistic Studies of this compound Synthesis from Precursors (e.g., Benzanthrone)

The synthesis of violanthrone from benzanthrone is a key step in many routes to this compound. A plausible mechanism for the dimerization of benzanthrone to violanthrone has been proposed. This multistep process is thought to involve the formation of reactive intermediates under the influence of strong bases or oxidizing agents.

The mechanism of the Scholl reaction is complex and not fully understood, with evidence supporting both a radical cation pathway and an arenium ion pathway. In the context of benzanthrone dimerization, the reaction likely proceeds through the formation of a radical cation on one benzanthrone molecule, which then attacks a second benzanthrone molecule. Subsequent cyclization and aromatization steps lead to the formation of the this compound core. The specific reaction conditions can influence which mechanistic pathway is favored.

Solvent-Assisted Synthesis and Reaction Optimization

The choice of solvent can significantly impact the efficiency and outcome of this compound synthesis. Solvents can influence the solubility of reactants and intermediates, as well as the stability of transition states. For reactions like the Scholl reaction, which often suffer from solubility issues with the starting materials and products, the use of high-boiling point aromatic solvents can be beneficial.

Reaction optimization is crucial for improving the yield and purity of this compound. This can involve adjusting parameters such as temperature, reaction time, and the choice and concentration of catalysts and reagents. For instance, in the Scholl reaction, the ratio of the Lewis acid to the substrate and the presence of co-catalysts can be fine-tuned to enhance the desired dimerization over side reactions. In recent years, solvent-free synthetic methods, such as mechanochemistry (ball milling), have emerged as a more environmentally friendly and potentially more efficient alternative for the synthesis of large polycyclic aromatic hydrocarbons like this compound, overcoming solubility limitations. nih.gov

Functionalization and Derivatization of the this compound Core

The introduction of functional groups onto the this compound skeleton is essential for tuning its properties and enabling its application in various technologies.

Synthesis of Substituted Violanthrenes (e.g., Dihydroxy-, Dialkyloxy-, Dibutyl-Violanthrene)

Substituted violanthrenes can be prepared either by using functionalized precursors in the dimerization step or by direct functionalization of the pre-formed this compound or violanthrone core. For example, substituted benzanthrones can be used as starting materials in the alkali fusion or Scholl reaction to yield violanthrenes with substituents at specific positions.

Introduction of Heterocyclic Moieties and Other Functional Groups

The incorporation of heterocyclic moieties and various functional groups onto the this compound core is a key strategy for modifying its electronic, optical, and solubility properties. While specific literature on the direct heterocyclization of this compound is limited, established synthetic methodologies for polycyclic aromatic hydrocarbons (PAHs) can be extrapolated to predict potential reaction pathways.

Nitrogen-Containing Heterocycles: The synthesis of nitrogen-containing heterocycles is of significant interest due to their wide-ranging applications in materials science and medicinal chemistry. nih.govnih.govmdpi.com For large PAHs like this compound, the introduction of nitrogen atoms can be achieved through various cyclization reactions. One potential route involves the nitration of the this compound core, followed by reduction to an amino group, which can then serve as a precursor for the construction of fused heterocyclic rings such as pyridines, pyrazines, or imidazoles. The synthesis of N-heterocyclic small molecules often involves green chemistry approaches, utilizing sustainable methods like microwave-assisted reactions and biocatalysis. nih.gov

Oxygen- and Furan-Containing Heterocycles: Furan (B31954) and its derivatives are versatile building blocks in organic synthesis due to their unique reactivity. acs.org The fusion of a furan ring to the this compound skeleton could be accomplished through several synthetic strategies. organic-chemistry.org One approach might involve the functionalization of this compound with a di-carbonyl moiety, which can then undergo a Paal-Knorr furan synthesis. Alternatively, cycloaddition reactions involving a functionalized this compound derivative could provide a pathway to furan-containing structures. pharmaguideline.com The synthesis of furan derivatives can be achieved through various methods, including the cyclization of 1,4-dicarbonyl compounds or the reaction of α-haloketones with β-ketoesters. organic-chemistry.org

Sulfur- and Thiophene-Containing Heterocycles: Thiophene-fused polyaromatic compounds have garnered considerable attention for their applications in organic electronics. mit.edu The synthesis of thiophene-fused this compound derivatives could potentially be achieved through the reaction of a diketo-violanthrene precursor with a sulfurating agent like Lawesson's reagent. Another approach could involve the palladium-catalyzed cross-coupling of a halogenated this compound with a thiophene-containing organometallic reagent, followed by an intramolecular cyclization. mdpi.comrsc.org The incorporation of thiophene (B33073) can significantly influence the electronic properties and self-assembly behavior of the resulting material. mit.educhemrxiv.orgchemrxiv.org

Regioselective Functionalization Methodologies

Regioselective functionalization of large, complex aromatic systems like this compound is a significant synthetic challenge due to the presence of multiple reactive sites. Controlling the position of substitution is crucial for tailoring the properties of the resulting derivatives for specific applications.

Halogenation: Halogenation, particularly bromination, is a common method for introducing a functional handle onto an aromatic core, which can then be used for further synthetic transformations. acsgcipr.org The regioselectivity of electrophilic aromatic halogenation can be influenced by various factors, including the choice of halogenating agent, solvent, and catalyst. nih.govchemrxiv.orgnih.govchemrxiv.org For instance, the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst can offer improved regioselectivity compared to molecular bromine. masterorganicchemistry.com The inherent electronic properties of the this compound skeleton will dictate the preferred sites of electrophilic attack. Computational studies can aid in predicting the most reactive positions for electrophilic substitution. libretexts.orgresearchgate.netstudysmarter.co.uk

| Reagent | Catalyst/Conditions | Major Product(s) | Reference(s) |

| N-Bromosuccinimide (NBS) | Peroxide initiator | Allylic bromination | byjus.com |

| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Aromatic bromination | youtube.com |

| N-Chlorosuccinimide (NCS) | Acid catalyst | Aromatic chlorination | chemrxiv.org |

Nitration: Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto the aromatic ring. The regioselectivity of nitration is governed by the electronic landscape of the this compound molecule. The positions most susceptible to electrophilic attack will be those with the highest electron density. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Investigation of Reaction Mechanisms for Derivatization

Understanding the reaction mechanisms involved in the derivatization of this compound is essential for optimizing reaction conditions and predicting product outcomes. The primary mechanism for the functionalization of the aromatic core of this compound is electrophilic aromatic substitution (SEAr).

The SEAr mechanism generally proceeds through a two-step process:

Formation of a σ-complex (arenium ion): The aromatic π-system of this compound acts as a nucleophile and attacks an electrophile (E⁺). This step disrupts the aromaticity of one of the rings and forms a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. nih.gov

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted this compound derivative.

For halogenation, such as bromination with Br₂, a Lewis acid catalyst is often employed to polarize the Br-Br bond, generating a more potent electrophile. The mechanism involves the attack of the this compound π-system on the polarized bromine molecule, leading to the formation of a bromonium ion intermediate, which then undergoes nucleophilic attack by the counter-ion to yield the brominated product. masterorganicchemistry.commasterorganicchemistry.com

Stereochemical Aspects in this compound Synthesis

The introduction of substituents onto the this compound framework can lead to the formation of stereoisomers, particularly atropisomers, if rotation around a single bond is sterically hindered.

Atropisomerism: Atropisomerism is a type of axial chirality that arises from restricted rotation about a single bond. wikipedia.orgnih.gov In the case of substituted this compound derivatives, particularly those with bulky groups in close proximity, the rotational barrier around the bond connecting the substituent to the this compound core may be high enough to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers). academie-sciences.fracademie-sciences.frprinceton.edu These atropisomers are enantiomers or diastereomers and can exhibit distinct physical and chemical properties. The stability of atropisomers is dependent on the energy barrier to rotation, which is influenced by the size and nature of the substituents. academie-sciences.fr

Advanced Structural Characterization and Analysis of Violanthrene

Crystalline Structures and Polymorphism of Violanthrene and its Derivatives

The arrangement of molecules in the solid state is fundamental to determining the material properties of organic compounds. For polycyclic aromatic hydrocarbons (PAHs) like this compound, the crystalline structure is primarily governed by weak van der Waals forces and π-π interactions. uni-muenchen.de The study of these structures reveals how individual molecular properties translate into bulk characteristics. While polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in organic materials, the literature predominantly focuses on a specific packing motif for this compound itself. uni-muenchen.deacs.org However, derivatives of this compound show how modifications to the molecular structure can influence these packing arrangements. researchgate.net

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.defzu.cz This method provides detailed information on unit cell dimensions, space group symmetry, and the exact coordinates of each atom, which allows for the calculation of bond lengths and angles. uol.de

An X-ray analysis of this compound B (dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene), a closely related isomer of this compound, has provided critical insights into its structure. oup.comcore.ac.uk The structure was solved using direct methods and refined to an R value of 0.076 based on 1242 independent reflections. oup.com The analysis revealed a monoclinic crystal system with the space group P21/c and four molecules (Z=4) per unit cell. oup.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₄H₁₈ |

| Molecular Weight | 426.5 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 25.78(1) Å |

| b | 3.807(5) Å |

| c | 19.975(8) Å |

| β | 96.55(3)° |

| Z (Molecules per unit cell) | 4 |

The solid-state packing of aromatic hydrocarbons is often categorized into a few fundamental types based on the dominant intermolecular interactions. These interactions, primarily C-C (π-π stacking) and C-H, dictate the final crystal architecture. uni-muenchen.deresearchgate.net

This compound is a classic example of a molecule that adopts the β-structure . uni-muenchen.deresearchgate.netuni-konstanz.de This packing motif is characterized by a layered arrangement made up of "graphitic" planes, where molecules are oriented parallel to one another. researchgate.netingosalzmann.net The β-structure is typically favored by molecules with a high carbon-to-hydrogen ratio, where C-C interactions, specifically π-π stacking, are the dominant force driving the crystal packing. uni-muenchen.deresearchgate.net

The X-ray analysis of this compound B further reveals that the molecules are stacked face-to-face, forming a column structure along the b-axis of the crystal. oup.com This columnar arrangement is a direct consequence of the strong π-π interactions between the planar faces of the large aromatic systems. In contrast to the β-structure, the herringbone packing motif, common for smaller PAHs like pentacene (B32325), is driven by C-H interactions between inclined molecules and is not the preferred arrangement for this compound. uni-muenchen.deresearchgate.net

The introduction of substituents onto the this compound core can significantly alter the intermolecular interactions and, consequently, the solid-state packing. Studies on violanthrone (B7798473), a dione (B5365651) derivative of this compound, demonstrate this principle effectively. researchgate.net

The nature of alkyl chain substituents has a profound effect on the aggregate structures. researchgate.net

Chain Length: When comparing violanthrone derivatives with different linear alkoxy side chains, it was found that shorter chains lead to stronger intermolecular π-π interactions in the solid state. researchgate.net

Chain Branching: The introduction of branched alkyl chains, such as 2-ethylhexyloxy groups, can induce a more disordered packing arrangement. The steric bulk of the branched chains hinders the formation of efficient π-π stacking interactions, which can negatively impact properties like charge carrier mobility. researchgate.net

These findings show that substituents can be used to tune the solid-state structure, either by enhancing π-π stacking through the use of short, linear chains or by disrupting it with bulkier, branched groups. researchgate.net This principle of using chemical modification to guide crystal packing is a central concept in crystal engineering. usherbrooke.carsc.org

Molecular Conformation and Intramolecular Interactions

Beyond the arrangement of molecules in a crystal, the conformation of the individual molecule itself is of critical importance. Intramolecular forces can cause significant deviations from an idealized geometry.

Polycyclic aromatic hydrocarbons are characterized by their extensive network of conjugated π-electrons. ontosight.ai An idealized planar geometry allows for maximum overlap of p-orbitals, leading to efficient delocalization of electrons across the molecule. This extensive conjugation is fundamental to the electronic and optical properties of these compounds. ontosight.aileidenuniv.nl While many PAHs are largely planar, large and condensed structures like this compound can experience significant intramolecular strain that forces them to deviate from planarity. oup.comresearchgate.net The X-ray analysis of this compound B confirmed that the molecule is substantially distorted from a planar structure. oup.com

The primary cause for the lack of planarity in this compound B and other large, condensed PAHs is steric repulsion between intramolecular hydrogen atoms that are forced into close proximity, often referred to as "overcrowded" hydrogens. oup.comresearchgate.netresearchgate.net In the this compound framework, certain hydrogen atoms are positioned in sterically hindered regions (like bay regions), leading to significant van der Waals repulsion. researchgate.net To alleviate this strain, the molecule distorts, with atoms deviating significantly from a mean molecular plane. oup.comresearchgate.net This distortion can involve both out-of-plane and in-plane atomic displacements, resulting in a twisted or saddle-shaped conformation. researchgate.net This structural deformation is a common strategy in large PAHs to accommodate severe intramolecular steric congestion. researchgate.netrsc.org

Thin Film Morphology and Microstructure Characterization

The performance of devices based on organic semiconductor thin films is intrinsically linked to the molecular arrangement and the larger-scale structure of the film itself. For this compound, a polycyclic aromatic hydrocarbon with significant potential in organic electronics, understanding the thin film morphology and microstructure is critical. The deposition process and substrate conditions can lead to variations in film continuity, crystal grain size, and molecular orientation, all of which profoundly impact electronic properties such as charge carrier mobility. Advanced characterization techniques are therefore essential to probe and correlate these structural properties with device function.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to map the three-dimensional topography of a material's surface. oxinst.com It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. eag.com The deflections of the cantilever, caused by forces between the tip and the surface, are monitored by a laser and photodiode system to reconstruct a detailed surface map. eag.com For this compound thin films, AFM provides invaluable quantitative and qualitative data on the surface morphology at the nanoscale. oxinst.com

The analysis of this compound thin films via AFM focuses on several key topographical features:

Surface Roughness: AFM is used to quantify the root-mean-square (RMS) roughness of the film, which describes the statistical variation in surface height. arxiv.org A smoother surface is often desirable for creating uniform interfaces in multilayer device structures.

Grain Structure and Size: The images produced by AFM can clearly visualize the individual crystalline grains that form the film. The size, shape, and packing of these grains are critical, as grain boundaries can act as trapping sites for charge carriers, impeding charge transport.

Presence of Defects: The technique can identify surface defects such as pinholes, cracks, or aggregates (clusters) of molecules that can negatively affect device performance and reliability. usda.gov

By operating in tapping mode, where the cantilever oscillates and intermittently "taps" the surface, AFM can map topography with minimal shear forces, which is ideal for delicate organic films like this compound. eag.com The insights gained from AFM are crucial for optimizing deposition parameters (e.g., substrate temperature, deposition rate) to achieve the desired film morphology for enhanced electronic performance.

Below is an example of the type of data that can be extracted from AFM analysis of this compound thin films prepared under different conditions.

Table 1: Representative AFM Topographical Data for this compound Thin Films

| Sample ID | Substrate Temperature | Average Grain Size | RMS Roughness |

|---|---|---|---|

| VTF-1 | 25 °C | 80 nm | 3.5 nm |

| VTF-2 | 100 °C | 150 nm | 1.8 nm |

X-ray Diffraction (XRD) for Film Crystallinity

X-ray Diffraction (XRD) is a primary analytical technique for determining the crystallographic structure of materials. anton-paar.com It provides detailed information about the atomic arrangement, crystal phase, and degree of crystallinity within a sample. mdpi.com When applied to this compound thin films, XRD is used to confirm the formation of a crystalline structure and to determine the orientation of the molecules relative to the substrate. utah.edu

For thin film analysis, a specific geometry known as Grazing Incidence X-ray Diffraction (GIXRD) is often employed. In GIXRD, the incident X-ray beam strikes the sample at a very shallow angle, which increases the path length of the X-rays within the film and minimizes signal interference from the underlying substrate, thereby enhancing the diffraction signal from the film itself. measurlabs.com

Key research findings from the XRD analysis of this compound include:

Crystal System: An X-ray analysis of a this compound derivative, this compound B, determined its crystal structure. The analysis revealed a monoclinic crystal system belonging to the P21/c space group.

Molecular Stacking: this compound is known to adopt a β-structure, which is characterized by a layered arrangement of "graphitic" planes. This stacking arrangement is significant for facilitating π-π interactions between adjacent molecules, which is essential for efficient charge transport.

Crystallinity and Orientation: XRD patterns reveal the degree of crystallinity in the film. Sharp, intense diffraction peaks are indicative of a highly ordered, crystalline structure, whereas broad humps suggest an amorphous or disordered nature. mdpi.com The relative intensities of the diffraction peaks can also reveal the preferred orientation of the crystallites. For instance, XRD can confirm if the this compound molecules are oriented with their planes parallel to the substrate surface. utah.edu

The precise unit cell parameters for this compound B have been determined through single-crystal X-ray analysis, providing foundational data for understanding its solid-state packing.

Table 2: Crystallographic Data for this compound B

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₄H₁₈ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a | 25.78(1) Å |

| b | 3.807(5) Å |

| c | 19.975(8) Å |

| β | 96.55(3)º |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Electronic and Optoelectronic Properties Research of Violanthrene

Electronic Structure and Bandgap Determination

The electronic structure of an organic semiconductor, particularly its bandgap, ionization energy, and electron conduction levels, is fundamental to its performance in electronic devices.

Experimental Determination of Bandgaps and Activation Energies

The energy gap of an organic material is a crucial parameter that dictates its electronic and optical properties. diva-portal.org For violanthrene, experimental studies have employed various techniques to determine its bandgap and the activation energy for electrical conduction.

Early measurements of the temperature dependence of electrical conductivity in this compound films, following the relationship σ = σ₀ exp(-E/kT), revealed an activation energy (E) between 0.8 and 0.9 eV. oup.com In conjunction with other data, this led to the evaluation of the band gap to be in the range of 2.3 to 2.5 eV. oup.com It has been noted that this band gap value is comparable to the energy of the first excited singlet state of the this compound molecule, which is approximately 2.5 eV. oup.com

More recent studies on dicyanomethylene-functionalised violanthrone (B7798473) derivatives have reported low HOMO-LUMO gaps of around 1.25 eV. researchgate.net Research on amorphous this compound-A films, prepared through a low-temperature evaporation method, indicated that the charge transport mechanism is an activated process with an activation energy of approximately 0.2 eV. researchgate.net The relationship between activation energy and the band gap is complex and can be influenced by factors such as disorder within the material. youtube.com In some cases, the activation energy for conductivity is found to be half the band gap, particularly when the Fermi level is situated in the middle of the gap. youtube.com

Table 1: Experimental Bandgap and Activation Energies for this compound and its Derivatives

| Compound | Method | Bandgap (eV) | Activation Energy (eV) | Source |

|---|---|---|---|---|

| This compound | Electrical Conductivity | 2.3 - 2.5 | 0.8 - 0.9 | oup.com |

| Dicyanomethylene-functionalised violanthrone derivatives | Not Specified | ~1.25 | Not Specified | researchgate.net |

| Amorphous this compound-A | Electrical Conductivity | Not Specified | ~0.2 | researchgate.net |

Ionization Energy and Electron Conduction Levels

The ionization energy, the minimum energy required to remove an electron from a gaseous atom or molecule, is a key factor in determining the behavior of organic semiconductors. byjus.comallen.in For a this compound crystal, the ionization energy has been estimated to be between 5.3 and 5.4 eV. oup.com The ionization energy of a gaseous this compound molecule is estimated to be 6.84 eV. oup.com

Tunneling spectroscopy has been utilized to investigate the lowest electron conduction levels in organic semiconductors. researchgate.net In a study involving very thin films of this compound-A (VEA) as tunneling barriers in Al-VEA-Al junctions, the position of the lowest levels for electron conduction was estimated to be about 0.2 eV above the Fermi level of VEA. researchgate.net

Fermi Level Analysis in Organic Semiconductor Devices

The Fermi level, which represents the electrochemical potential of electrons, plays a critical role in the operation of semiconductor devices. researchgate.net In organic semiconductors, the position of the Fermi level within the HOMO-LUMO gap can be influenced by doping or contact with other materials. researchgate.net

For this compound, the work function, which is the energy required to remove an electron from the Fermi level to the vacuum level, has been determined to be 4.50 ± 0.1 eV using the vibrating-reed method with graphite (B72142) as a reference. oup.com Analysis of the electronic energy diagram for crystalline this compound in electrical equilibrium with graphite, where the contact potential difference was 0.24 eV, indicated that the Fermi level does not lie midway between the valence and conduction bands. oup.com This suggests an extrinsic nature of semiconduction, which could be due to chemical or structural impurities or surface conditions like gas adsorption. oup.com The ability to quantify quasi-Fermi level splitting in organic semiconductor devices is crucial for understanding non-radiative losses and improving device efficiency. nanoge.orgaps.org

Charge Transport Mechanisms in this compound Materials

The movement of charge carriers through an organic semiconductor is a fundamental process that governs the performance of devices such as organic field-effect transistors (OFETs). In many organic materials, including this compound, charge transport is often described by hopping mechanisms.

Hopping Conduction Mechanisms

In contrast to the band-like transport observed in highly ordered crystalline inorganic semiconductors, charge transport in many disordered or polycrystalline organic semiconductors occurs via hopping. researchgate.netwikipedia.org This process involves charge carriers, typically electrons or holes, moving between localized states through thermally activated tunneling. researchgate.net The mobility in a hopping transport regime is thermally activated, meaning it increases with temperature. researchgate.net

For this compound, the electrical conduction is generally considered to follow a hopping mechanism. thefreedictionary.com This is supported by the temperature dependence of conductivity observed in amorphous this compound-A films, which points to an activated transport process. researchgate.net The larger π-conjugated system of violanthrone, a related compound, is thought to increase the likelihood of strong π-π intermolecular interactions, which can influence charge transport. beilstein-journals.org The charge transport in redox active polymer solutions can involve various hopping mechanisms, including intra-chain and inter-chain charge hopping. illinois.edu

Field-Effect Mobility Studies in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are key devices for studying the charge transport properties of organic semiconductors. nih.gov The field-effect mobility (μ) is a critical parameter that quantifies the average charge carrier drift velocity per unit electric field. uni-konstanz.de

Studies on OFETs incorporating violanthrone derivatives have demonstrated their potential as p-type semiconductors. researchgate.net For a series of dicyanomethylene-functionalised violanthrone derivatives, hole mobilities ranging from 3.6 x 10⁻⁶ to 1.0 x 10⁻² cm² V⁻¹ s⁻¹ were measured. researchgate.net It was found that derivatives with linear alkyl chains exhibited higher mobility compared to those with branched chains, highlighting the significant impact of molecular structure on solid-state packing and charge transport. researchgate.net For instance, one derivative showed a 60-fold improvement in mobility compared to its precursor, underscoring the effect of functional group modifications. beilstein-journals.org Another study on a highly soluble violanthrone derivative found that enhancing π-π stacking by using a mixed solvent system for film deposition resulted in an order of magnitude increase in hole mobility. researchgate.net

Table 2: Field-Effect Mobility of Violanthrone Derivatives in OFETs

| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Key Finding | Source |

|---|---|---|---|

| Dicyanomethylene-functionalised violanthrone derivative (branched alkyl chains) | 3.62 x 10⁻⁶ | Branched chains hinder π-π stacking, leading to lower mobility. | beilstein-journals.org |

| Dicyanomethylene-functionalised violanthrone derivative (linear alkyl chains) | 1.07 x 10⁻² | Linear chains promote better packing and higher mobility. | beilstein-journals.org |

| Dicyanomethylene-functionalised violanthrone derivative (linear alkyl chains) | 1.21 x 10⁻³ | Demonstrates the influence of different linear alkyl chains. | beilstein-journals.org |

| 16,17-bis(2-ethylhexyloxy)anthra[9,1,2-cde-]benzo[rst]pentaphene-5,10-dione (from chloroform) | 4.93 x 10⁻⁵ | Baseline mobility from a single solvent. | researchgate.net |

| 16,17-bis(2-ethylhexyloxy)anthra[9,1,2-cde-]benzo[rst]pentaphene-5,10-dione (from chloroform (B151607)/n-hexane) | 4.44 x 10⁻⁴ | Mixed solvent enhances π-π stacking and increases mobility. | researchgate.net |

Influence of Crystal Structure and Molecular Arrangement on Carrier Mobility

The arrangement of molecules in the solid state is a critical determinant of the electronic properties of organic semiconductors like this compound. The efficiency with which charge carriers (holes and electrons) can move through the material, known as carrier mobility, is directly linked to the degree of intermolecular electronic coupling. This coupling is highly sensitive to the way this compound molecules pack in the crystal lattice.

This compound is known to adopt a β-structure, which is characterized by layered, "graphitic" planes. uni-muenchen.de This type of packing is one of the four basic structural types identified for planar aromatic hydrocarbons. uni-muenchen.de The other structures include the classical herringbone, sandwich herringbone, and γ-structure. uni-muenchen.de The specific crystal packing adopted by an aromatic hydrocarbon is influenced by the interplay between C-C and C-H interactions, with C-C interactions favoring parallel stacking and C-H interactions favoring a herringbone arrangement. uni-muenchen.de

In the context of organic field-effect transistors (OFETs), the charge transport is primarily limited by the intermolecular hopping of charge carriers. uni-muenchen.de Therefore, the molecular arrangement that maximizes π-π orbital overlap between adjacent molecules is crucial for achieving high carrier mobility. Studies on violanthrone derivatives, which share a similar core structure with this compound, have demonstrated a clear correlation between molecular packing and charge transport properties. For instance, derivatives with linear alkyl chains exhibited higher hole mobilities compared to those with branched alkyl chains. researchgate.net The branched chains introduce disorder into the molecular packing, hindering the formation of effective π-π stacking interactions and thus reducing carrier mobility. researchgate.net

Furthermore, the method of film preparation can significantly influence the molecular arrangement and, consequently, the carrier mobility. Research on a violanthrone derivative has shown that films prepared from a mixed solvent system (chloroform/n-hexane) exhibited a hole mobility an order of magnitude higher than films made from a pure chloroform solution. researchgate.net This improvement was attributed to enhanced π-π interactions and higher crystallinity in the film cast from the mixed solvent, as confirmed by more red-shifted absorption spectra and X-ray diffraction data. researchgate.net

The charge transport in such materials is often described by the multiple trapping and release (MTR) model, where charge carriers move through delocalized states but are temporarily caught in trap states. uni-muenchen.de The mobility is therefore thermally activated at higher temperatures. uni-muenchen.de As the temperature is lowered, molecular vibrations decrease, which can lead to an increase in mobility. uni-muenchen.de

Table 1: Comparison of Hole Mobility in a Violanthrone Derivative with Different Film Preparation Methods

| Solvent System | Hole Mobility (cm²/V·s) |

| Pure Chloroform | 4.93 x 10⁻⁵ |

| Chloroform/n-hexane | 4.44 x 10⁻⁴ |

This table illustrates the significant impact of the solvent system on the hole mobility of a violanthrone derivative, highlighting the importance of controlling molecular arrangement for optimizing charge transport properties. Data sourced from researchgate.net.

Photophysical Properties and Excitonic Behavior

The photophysical properties of this compound and its derivatives are fundamental to their potential applications in optoelectronic devices. These properties, including light absorption, emission, and the behavior of excited states (excitons), are intimately linked to the molecule's electronic structure.

Absorption and Emission Characteristics (UV-Vis and Fluorescence Spectroscopy)

This compound, as a large polycyclic aromatic hydrocarbon, exhibits characteristic absorption and fluorescence spectra. Its derivatives have been studied to understand the relationship between their structure and photophysical properties. For example, studies on violanthrone derivatives show that the introduction of substituents can significantly affect their UV-Vis absorption and emission spectra. researchgate.net

The absorption spectra of these compounds are influenced by electronic transitions between molecular orbitals. For instance, the addition of an ethynyl (B1212043) group to a polycyclic aromatic hydrocarbon molecule leads to a redshift in all its electronic transitions. researchgate.net In some cases, molecular aggregation can lead to a two-step process of spectral shifts, with an initial enhancement and subsequent relaxation observed during film formation. researchgate.net

Fluorescence is a key characteristic of this compound and its derivatives. researchgate.netphotochemistry.jp The fluorescence quantum yield, which is a measure of the efficiency of the emission process, has been studied for related compounds. For example, the fluorescence quantum yield of isoviolanthrone (B85859) was found to be 0.08. researchgate.net

Solvatochromic and Solvatofluorochromic Effects on Optical Spectra

The optical properties of this compound derivatives can be sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism (for absorption) and solvatofluorochromism (for fluorescence). Research on dialkoxy-substituted violanthrone derivatives has revealed that the position of their absorption and emission bands is dependent on the non-specific interactions between the dye and the solvent. researchgate.net

A noteworthy finding is that lengthening the alkyl chain of the alkoxy substituents in these violanthrone derivatives results in a hypsochromic (blue) shift of the long-wavelength absorption band, while the position of the emission band remains unaffected. researchgate.net This behavior is explained by a combination of the electron-releasing nature of the alkoxy groups and changes in the planarity of the molecule in its ground and excited states. researchgate.net The spectral shifts have been shown to correlate linearly with the Kirkwood and Lippert parameters, which are functions of the solvent's dielectric constant and refractive index. researchgate.net

Quantum Yield and Luminescence Efficiency Studies

The efficiency of light emission, or luminescence, is a critical parameter for applications in devices like organic light-emitting diodes (OLEDs). The quantum yield of fluorescence is a direct measure of this efficiency. For isoviolanthrone, a related compound, the fluorescence quantum yield has been reported to be 0.08. researchgate.net

In the context of OLEDs, the concentration of the luminescent material can significantly impact efficiency due to a phenomenon called "concentration quenching," where interactions between molecules at high concentrations lead to a decrease in emission efficiency. google.com To mitigate this, luminescent materials are often used as dopants in a host material. google.com For efficient energy transfer from the host to the dopant, the bandgap of the dopant should be smaller than that of the host. google.com this compound and isothis compound (B1616498) compounds have been explored for their potential in organic electroluminescent devices. google.comgoogle.com

Pressure-Induced Electronic Structure Changes

The application of high pressure can significantly alter the electronic structure of this compound, leading to changes in its optical and electrical properties.

Effects of High Pressure on Optical Absorption

Studies on fused-ring aromatic hydrocarbons, including this compound, have shown that high pressure can induce a red shift in their optical absorption peaks. aip.organnualreviews.org This shift to lower energy is a consequence of the increased overlap between electronic orbitals on adjacent molecules as the intermolecular distances decrease. annualreviews.org This increased overlap leads to a broadening of the energy bands. annualreviews.org

In some polycyclic aromatic hydrocarbons like pentacene (B32325), this pressure-induced red shift can eventually lead to a metallic state. aip.orgresearchgate.net However, at very high pressures (around 180–200 kbar) and elevated temperatures, an irreversible transition can occur in pentacene, leading to an increase in resistance and a transformation from a metallic to a semiconducting state. aip.orgresearchgate.net This is accompanied by the disappearance of the low-energy optical absorption peaks and is proposed to be due to cross-linking between adjacent molecules. aip.orgresearchgate.net A similar phenomenon has been observed in this compound. aip.orgresearchgate.net The electrical resistivity of this compound has been shown to decrease with compression. researchgate.net

Pressure-Dependent Electrical Resistance and Metallicity Transitions

The electrical properties of this compound, a large polycyclic aromatic hydrocarbon, undergo significant changes under the influence of high pressure. Research into the behavior of fused-ring aromatic hydrocarbons has demonstrated that applying pressure generally leads to a substantial decrease in electrical resistance. aip.orgcolab.ws This phenomenon is attributed to the increased overlap of electron orbitals between adjacent molecules as intermolecular distances are reduced, which in turn decreases the activation energy required for charge carrier production. aip.orgcolab.ws

At sufficiently high pressures, insulating molecular crystals like this compound are expected to transition to a metallic state. aip.org This transition is a result of the continuous broadening and eventual overlap of the valence and conduction bands, a process that does not necessarily involve a change in the crystal structure. The pressure at which this metallicity transition occurs has been a subject of study for various polycyclic aromatic hydrocarbons. For single-crystal pentacene, this transition to a metallic state has been observed at 270 kbar. aip.orgcolab.ws It is anticipated that this compound exhibits a similar transition to a metallic state under high pressure, although the precise transition pressure for this compound has not been definitively reported.

Below is a table illustrating the pressure-dependent resistivity of the related compound, isoviolanthrone, which demonstrates the typical behavior of such aromatic hydrocarbons under pressure.

| Pressure ( kg/cm ²) | Resistivity (Ω·cm) |

| Ordinary Pressure | 5 x 10⁹ |

| 4.2 x 10³ | 8.4 x 10⁷ |

| 8.4 x 10³ | 1.2 x 10⁷ |

This data for isoviolanthrone is presented to illustrate the general effect of pressure on the resistivity of large aromatic hydrocarbons, as similar behavior is observed in this compound. researchgate.net

Investigation of Cross-linking Phenomena under Extreme Conditions

Under conditions of very high pressure and elevated temperatures, this compound undergoes an irreversible transformation characterized by a significant increase in electrical resistance, which is indicative of a change in its chemical structure. aip.orgcolab.wsresearchgate.net This phenomenon is attributed to the formation of new, cross-linked compounds. aip.org

Research has shown that for similar aromatic hydrocarbons like pentacene, this irreversible transition occurs at pressures above approximately 180–200 kbar and temperatures exceeding 180°–190°K. aip.orgcolab.ws This process involves a shift from metallic or near-metallic behavior back to a semiconducting state at even higher pressures. aip.org A key indicator of this transformation is the disappearance of the low-energy optical absorption peaks, which suggests the formation of new chemical bonds between adjacent molecules. aip.org This cross-linking of π-electron systems is a recognized reaction pathway for large aromatic molecules under extreme pressure. aip.org

While the specific pressure and temperature thresholds for the onset of cross-linking in this compound have not been detailed as extensively as for pentacene, the phenomenon has been observed to be analogous. aip.orgcolab.wsresearchgate.net Evidence of irreversible reactions in aromatics like this compound has been found at pressures around 20 GPa (which is equivalent to 200 kbar) at ambient or lower temperatures. aip.org The resulting material from this pressure-induced reaction is a cross-linked compound. aip.org

The following table summarizes the conditions under which cross-linking has been observed in the well-studied analogue, pentacene, which is noted to be similar for this compound.

| Parameter | Value |

| Onset Pressure | ~180–200 kbar |

| Onset Temperature | >180°–190°K |

| Observed Effect | Irreversible increase in electrical resistance |

| Proposed Mechanism | Cross-linking between adjacent molecules |

This data for pentacene is provided as a reference, as a similar phenomenon of irreversible, pressure- and temperature-induced cross-linking is observed in this compound. aip.orgcolab.ws

Spectroscopic Investigations of Violanthrene

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint by detecting the characteristic vibrations of chemical bonds. These methods are instrumental in confirming the structural integrity and purity of polycyclic aromatic hydrocarbons (PAHs) like violanthrene.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. dergipark.org.tr Different functional groups absorb at characteristic frequencies, allowing for structural analysis. specac.com For large aromatic systems such as this compound, the FTIR spectrum is dominated by several key vibrational modes.

Detailed research findings specific to this compound's FTIR spectrum are not extensively detailed in publicly accessible literature, but the expected characteristic absorptions can be inferred based on the principles of IR spectroscopy for aromatic compounds. vscht.cz The primary regions of interest include:

Aromatic C-H Stretching: Vibrations for C-H bonds on the aromatic rings typically appear at wavenumbers slightly above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range). vscht.cz

Aromatic C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. vscht.czresearchgate.net

C-H Bending (In-plane and Out-of-plane): The region below 1300 cm⁻¹, often called the fingerprint region, contains a complex pattern of peaks corresponding to in-plane and out-of-plane C-H bending vibrations. dergipark.org.trspecac.com The specific pattern of out-of-plane bending peaks between 900 and 650 cm⁻¹ can be particularly useful for determining the substitution pattern of the aromatic rings.

The table below summarizes the general frequency ranges for the characteristic vibrations expected in this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1400 | Variable, often multiple sharp bands |

| C-H In-Plane Bending | 1300 - 1000 | Medium to Weak |

| C-H Out-of-Plane Bending | 900 - 650 | Strong |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser source. spectroscopyonline.com It provides information on molecular vibrations and is particularly sensitive to non-polar, symmetric bonds, which are abundant in the carbon skeleton of this compound. renishaw.com This makes it an excellent tool for characterizing PAHs and other carbon-based materials. liverpool.ac.uk

Raman microspectroscopy allows for the analysis of microscopic sample areas, providing spatial resolution and the ability to detect heterogeneity in a sample, such as variations in crystallinity or stress. renishaw.com While specific, fully assigned Raman spectra for pure this compound are not widely published, the technique is frequently used to study PAHs. Key features in the Raman spectrum of a compound like this compound would include:

Ring Breathing Modes: Collective, symmetric vibrations of the entire aromatic ring system that produce strong, characteristic Raman bands.

C=C and C-H Vibrations: Similar to FTIR, these vibrations are also Raman active and provide structural information.

The analysis of Raman spectra can confirm the chemical identity of this compound via its unique spectral fingerprint and provide insights into its structural properties. renishaw.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds in solution. organicchemistrydata.org It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In this compound, all protons are attached to the aromatic framework. Due to the large, fused π-electron system, these protons are significantly deshielded and resonate at low fields (high ppm values), typically in the aromatic region of the spectrum.

The exact chemical shifts are influenced by the local electronic environment. Protons in sterically hindered positions, such as those in the "bay" or "cove" regions of the molecule, experience additional deshielding due to van der Waals interactions and anisotropic effects from nearby rings. This phenomenon can result in exceptionally large downfield chemical shifts for these peripheral hydrogens. core.ac.uk The interpretation of the complex splitting patterns, which arise from spin-spin coupling between neighboring protons, allows for the assignment of specific resonances to individual protons in the structure, although this often requires advanced 2D NMR techniques. ubc.ca

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. bhu.ac.in Since the natural abundance of the ¹³C isotope is low (1.1%), these experiments are less sensitive than ¹H NMR. ceitec.cz In a proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom typically produces a single sharp peak. bhu.ac.in

NMR spectroscopy is a highly effective method for studying the self-aggregation of aromatic molecules in solution, a process often driven by π-π stacking interactions. uni-ulm.decore.ac.uk This phenomenon is particularly relevant for large, planar PAHs like this compound. The aggregation process can be monitored by observing changes in the ¹H NMR spectrum as a function of solute concentration. researchgate.net

As this compound molecules associate and stack on top of each other, the protons of one molecule are brought into the shielding region of the ring current of an adjacent molecule. This shielding effect causes the proton signals to shift to a higher field (lower ppm value). researchgate.netnih.gov The magnitude of this upfield shift is dependent on the degree of aggregation.

Key observations in a concentration-dependent NMR study that indicate aggregation include:

Upfield Chemical Shifts: A progressive upfield shift of aromatic proton resonances as the concentration increases.

Line Broadening: The signals may become broader at higher concentrations due to the slower tumbling of the larger molecular aggregates in solution.

Studies on violanthrone (B7798473) derivatives, which are structurally similar to this compound, have successfully used concentration-dependent ¹H NMR to demonstrate and characterize π-π stacking behavior in solution. researchgate.net By analyzing the changes in chemical shifts, it is possible to model the aggregation process and determine association constants. uni-ulm.de

The following table illustrates the expected conceptual changes in ¹H NMR data upon aggregation.

| Parameter | Monomer (Low Concentration) | Aggregate (High Concentration) | Reason for Change |

| Chemical Shift (δ) of Aromatic Protons | Higher ppm (more deshielded) | Lower ppm (more shielded) | Intermolecular ring current shielding from π-π stacking. researchgate.net |

| Signal Linewidth | Sharp | Broad | Slower molecular tumbling of the larger aggregate species. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also referred to as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nm of a material's surface. eag.comthermofisher.com The method involves irradiating a solid surface with a beam of X-rays, which causes the emission of core-level electrons. malvernpanalytical.commicro.org.au The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. thermofisher.com This binding energy is unique to each element and is also sensitive to the element's oxidation state and local chemical environment, providing valuable chemical state information. eag.com

In the context of this compound, a large polycyclic aromatic hydrocarbon (PAH), XPS is primarily used to analyze its carbon framework. Although this compound is a pure hydrocarbon, not all carbon atoms within its structure are chemically equivalent. The C 1s core-level spectrum of this compound is expected to show subtle shifts in binding energy corresponding to the different types of carbon atoms present in its complex aromatic system.

Research on other large PAHs has demonstrated that XPS can distinguish between different carbon environments. researchgate.netacs.orgdiva-portal.org Theoretical and experimental studies on PAHs like coronene (B32277) and phenanthrene (B1679779) have shown that binding energies decrease as the carbon atom's position changes from the interior of the molecule to the periphery. acs.orgdiva-portal.org Specifically, three main types of carbon atoms can be classified:

Inner carbons (i): Carbon atoms that are part of the internal fused ring structure, bonded only to other carbon atoms.

Peripheral carbons (p): Carbon atoms on the molecule's edge that are bonded to three other carbon atoms.

Peripheral carbons bonded to hydrogen (h): Carbon atoms on the outermost edge of the molecule, each bonded to two other carbons and one hydrogen atom.

Studies on linear PAHs have shown that these classifications can be further refined, leading to chemical shifts of approximately 0.2–0.4 eV. acs.orgdiva-portal.org For a complex, non-linear molecule like this compound, XPS analysis would aim to resolve these small differences in the C 1s binding energies to provide a detailed map of the electronic structure. High-resolution XPS spectra, combined with theoretical calculations, can help assign specific binding energies to the distinct carbon atoms in the this compound molecule. researchgate.netnih.gov

Below is a table illustrating the expected C 1s binding energy ranges for different carbon environments in a typical large PAH like this compound, based on general findings in the field.

| Carbon Type in this compound Structure | Description | Expected Binding Energy (eV) Range |

| Inner Carbon (i-type) | Fused carbon atoms in the interior of the molecule. | Highest BE |

| Peripheral Carbon (p-type) | Peripheral carbon atoms at ring fusions. | Intermediate BE |

| Peripheral Carbon (h-type) | Peripheral carbon atoms bonded to a hydrogen atom. | Lowest BE |

This data is representative and based on general principles observed for Polycyclic Aromatic Hydrocarbons. Actual values for this compound would require specific experimental determination.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying materials with unpaired electrons. wikipedia.org It is highly specific, as most stable organic molecules have paired electrons and are therefore ESR-silent. weizmann.ac.il The technique detects the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting ESR spectrum provides detailed information about the electronic structure and environment of the paramagnetic species. slideshare.net

This compound, in its neutral state, is a diamagnetic molecule with no unpaired electrons and thus does not produce an ESR signal. However, it can be converted into paramagnetic radical ions (radical cations or anions) through oxidation or reduction processes. This can be achieved chemically, for example, by reacting with strong oxidizing or reducing agents, or by forming charge-transfer complexes with electron acceptor or donor molecules. acs.org

The investigation of this compound radical ions by ESR spectroscopy can reveal crucial information:

g-value: This parameter is determined by the position of the ESR signal and is characteristic of the radical. For organic radicals, the g-value is typically close to that of the free electron (approximately 2.0023), but small deviations can provide insight into the electronic structure, such as the extent of spin-orbit coupling.

Hyperfine Splitting: The unpaired electron can interact with magnetic nuclei (like ¹H) within the molecule, causing the ESR signal to split into multiple lines. wordpress.com The pattern and magnitude of this hyperfine splitting are directly related to the distribution of the unpaired electron's spin density across the molecule. By analyzing the hyperfine structure of the this compound radical ion's spectrum, researchers can map the probability of finding the unpaired electron at different positions on the aromatic framework.

Studies on charge-transfer complexes involving this compound and various electron acceptors have utilized ESR to characterize the resulting paramagnetic species. acs.org The analysis of the ESR spectrum of the this compound radical cation, for instance, would involve correlating the observed hyperfine coupling constants with the different sets of magnetically equivalent protons in its structure. This provides a detailed experimental picture of the highest occupied molecular orbital (HOMO) from which the electron was removed.

The table below summarizes the key parameters obtained from an ESR spectrum and their significance in the study of this compound radical ions.

| ESR Spectral Parameter | Information Obtained for this compound Radicals |

| g-value | Helps in the identification of the radical species and provides information about its electronic environment. |

| Hyperfine Coupling Constants (aH) | Quantifies the interaction between the unpaired electron and hydrogen nuclei, revealing the spin density distribution across the carbon skeleton. |

| Linewidth | Can provide information on dynamic processes, such as electron exchange or molecular motion. |

| Signal Intensity | Proportional to the concentration of the paramagnetic species. |

Theoretical and Computational Studies of Violanthrene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules by solving the Schrödinger equation. For large molecules like violanthrene, various approximation methods are employed to make calculations feasible while retaining a high degree of accuracy.

Density Functional Theory (DFT) has become a standard and reliable computational method for investigating the ground-state properties of molecular systems. mdpi.comresearchgate.netwikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, thus offering a favorable balance between computational cost and accuracy. mdpi.comwikipedia.org

For this compound and its derivatives, DFT calculations, particularly those using the generalized gradient approximation (GGA), have been employed to determine ground-state properties. researchgate.net These calculations provide essential information such as optimized molecular geometry, total energy, and the distribution of electron density across the π-conjugated system. mdpi.comresearchgate.net Studies on this compound-iodine complexes have also utilized DFT to understand their ground-state characteristics. researchgate.net The accuracy of DFT allows for a reliable starting point for more complex calculations, such as those involving excited states or intermolecular interactions. mdpi.com

Table 1: Key Ground State Properties of Molecules Studied with DFT

| Property | Significance | Typical DFT Output |

|---|---|---|

| Total Energy | Indicates the stability of the molecular structure. | Energy value in Hartrees or eV. |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms. | Atomic coordinates, bond lengths, and angles. |

| Electron Density | Shows the probability of finding an electron at a specific location. | 3D density plots or isosurfaces. |

Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they are crucial for studying electronic and, particularly, excited-state properties. For violanthrone (B7798473), a derivative of this compound, comprehensive ab initio studies have been conducted to understand its electronic behavior for potential use in organic electronic devices. researchgate.net

Methods such as the Green's function method and the Bethe-Salpeter equation (BS) are used to obtain excited-state properties, including exciton (B1674681) eigenvalues. researchgate.net However, predicting excited-state properties for such complex molecules can be challenging even for advanced methods like time-dependent density functional theory (TDDFT), both in terms of accuracy and computational resources required. rsc.orgarxiv.org These calculations are vital for understanding the optical properties of this compound, as its larger π-conjugated system suggests potential for absorption and emission in the near-infrared (NIR) region. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. numberanalytics.commalayajournal.org

For this compound and its derivatives, the large π-conjugated system leads to a relatively narrow HOMO-LUMO gap compared to smaller aromatic molecules. researchgate.net This small energy gap is associated with the molecule's ability to absorb light at longer wavelengths and its potential as an organic semiconductor. researchgate.net The analysis of FMOs helps in understanding charge transfer characteristics within the molecule and predicting its behavior in electronic devices. malayajournal.org

Table 2: Representative Frontier Molecular Orbital Energy Values

| Molecular Orbital | Energy (eV) | Role in Electronic Processes |

|---|---|---|

| HOMO (Highest Occupied) | ~ -5.3 eV | Electron-donating orbital involved in oxidation. |

| LUMO (Lowest Unoccupied) | ~ -3.2 eV | Electron-accepting orbital involved in reduction. |

| HOMO-LUMO Gap | ~ 2.1 eV | Indicates chemical stability and excitation energy. |

Note: The values presented are representative for this compound-type systems and can vary based on the specific derivative and computational method.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ed.ac.uk By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including intermolecular interactions and dynamic processes that are not accessible through static quantum calculations.

The performance of organic electronic materials is heavily dependent on the arrangement of molecules in the solid state. MD simulations are instrumental in modeling the self-assembly and packing of PAHs like this compound. researchgate.net These simulations reveal how intermolecular forces, such as π-π stacking and van der Waals interactions, govern the formation of ordered aggregates. nih.gov

Studies on poly-aromatic compounds have shown that molecules can form one-dimensional self-assemblies through parallel stacking of their aromatic cores. researchgate.net The nature of the solvent and the presence of side chains on the this compound core can significantly influence the aggregation behavior and the resulting molecular packing. researchgate.net For instance, introducing a poor solvent can enhance π-π stacking, leading to higher crystallinity in thin films. researchgate.net Understanding these interactions is crucial for controlling the morphology of thin films to improve device performance.

The movement of charge carriers (electrons and holes) through an organic material is fundamental to its function as a semiconductor. In materials like this compound, charge transport occurs via a "hopping" mechanism, where charges jump between adjacent molecules. uni-muenchen.de The efficiency of this process is highly dependent on the distance and relative orientation between molecules, which is determined by the crystal packing. uni-muenchen.deresearchgate.net

Simulations are used to model these charge carrier pathways. By combining crystal structures with quantum chemical calculations (using methods like Marcus theory to determine hopping rates), it is possible to simulate the mobility of charge carriers. researchgate.net These simulations can predict how changes in molecular packing, induced by factors like pressure or substrate interactions, affect the charge transport properties. researchgate.net For this compound derivatives, enhanced π-π interactions and higher crystallinity have been directly correlated with an order of magnitude increase in hole mobility, demonstrating the critical link between molecular assembly and electronic function. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

No specific Quantitative Structure-Activity Relationship (QSAR) analyses for this compound were identified in the reviewed literature. QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While widely used in drug discovery and toxicology, its direct application to this compound has not been documented in the available resources.

Electronic Energy Diagram Construction from Combined Experimental and Theoretical Data

An electronic energy diagram for this compound has been constructed by combining experimental measurements with theoretical estimations to illustrate the energy levels in both the gaseous and crystalline states. oup.com This diagram is crucial for understanding the electronic properties of this compound, particularly its behavior as an organic semiconductor.

The construction of the energy diagram relies on several key parameters obtained through various experimental techniques and theoretical calculations. The work function of this compound was determined by measuring the contact potential difference against a standard material like graphite (B72142). oup.com The activation energy for electrical conductivity was derived from temperature-dependent current measurements. oup.com Theoretical estimations, such as the ionization energy of the gaseous molecule, complement these experimental findings. oup.com

The resulting energy diagram reveals the extrinsic nature of semiconduction in this compound. oup.com A significant finding is that the Fermi level is not located midway between the valence and conduction bands. oup.com The energy gap, determined from these studies, is comparable to the energy of the first excited singlet state of the this compound molecule. oup.com

The following table summarizes the key experimental and theoretical values used in the construction of the this compound electronic energy diagram. oup.com

| Parameter | Value (eV) | Method | State |

| Work Function (Φ) | 4.50 ± 0.1 | Contact Potential Difference vs. Graphite | Crystalline |

| Activation Energy for Electrical Conduction (E) | 0.8 - 0.9 | Temperature-Dependent Current Measurement | Crystalline |

| Ionization Energy (IG) | 6.84 | Estimated | Gaseous |

| Ionization Energy (IC) | 5.3 - 5.4 | Derived from Experimental Data | Crystalline |

| Energy Gap (Eg) | 2.3 - 2.5 | Derived from Experimental Data | Crystalline |

| Contact Potential Difference (ΔΦ) | 0.24 | vs. Graphite | Crystalline |

Advanced Applications in Materials Science and Engineering

Organic Electronics and Optoelectronics

The expansive π-conjugated system of violanthrene and its derivatives makes them highly suitable for applications in organic electronics and optoelectronics. These fields utilize carbon-based materials to create electronic and light-emitting devices, offering advantages such as flexibility and lower production costs compared to traditional silicon-based electronics.

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a fundamental component of organic electronics, acting as switches and amplifiers. The performance of an OFET is largely determined by the charge mobility of the organic semiconductor used. Recent studies have focused on synthesizing and characterizing violanthrone (B7798473) derivatives for use in OFETs. Dicyanomethylene-functionalised violanthrone derivatives, in particular, have shown promise as p-type semiconductors. The introduction of different alkyl substituents has been found to significantly influence the hole mobility of these materials.

Below is a table summarizing the OFET characteristics of three such violanthrone derivatives:

| Compound | Hole Mobility (μh) in cm²/Vs |

| 3a (branched alkyl chains) | 3.62 x 10⁻⁶ |

| 3b (linear alkyl chains) | 1.07 x 10⁻² |

| 3c (linear alkyl chains) | 1.21 x 10⁻³ |

This data demonstrates that derivatives with linear alkyl chains (3b and 3c) exhibit higher hole mobility compared to the derivative with branched alkyl chains (3a), highlighting the importance of molecular structure in optimizing charge transport.

Solution-Processed Thin Films for Device Fabrication

The ability to form high-quality thin films from solution is a significant advantage for organic electronic materials, as it allows for low-cost and large-area device fabrication through techniques like spin-coating and printing. The morphology of these thin films is crucial for their electronic properties. Research on violanthrone derivatives has shown that the choice of solvent can influence the molecular packing and crystallinity of the resulting thin film. For instance, the use of a "poor" solvent in a mixture can enhance π-π stacking and crystallinity, leading to improved charge carrier mobility in the thin film. The morphology of these films, often characterized by granular-like structures, plays a direct role in the performance of the final electronic device.

Dye Chemistry and Advanced Pigments

This compound's rich color and stability have long made it a valuable component in the world of dyes and pigments. Its applications range from traditional textile dyeing to the development of advanced functional dyes.

Vat Dyes and Their Historical and Modern Significance

Vat dyes are a class of water-insoluble dyes that are applied to fibers in a soluble, reduced (leuco) form and then oxidized back to their insoluble form within the fiber. This process results in excellent fastness properties, making them ideal for dyeing textiles that require high durability, such as workwear and uniforms. Violanthrone, a derivative of this compound, is the parent compound for a range of important vat dyes.

Historically, vat dyes like indigo (B80030) have been used for centuries. The development of synthetic vat dyes in the early 20th century, including those based on violanthrone, revolutionized the textile industry by providing a wider range of stable and vibrant colors. Modern applications continue to leverage the exceptional fastness of these dyes.

The table below presents the fastness properties of C.I. Vat Blue 20, a common violanthrone-based dye:

| Fastness Test | Fading Rating (ISO) | Staining Rating (ISO) |

| Light Fastness | 6-7 | - |

| Washing (Soaping) | 4-5 | 5 |

| Chlorine Bleach | 4 | 4-5 |

| Ironing | 4 | 4-5 |

| Mercerized | 4-5 | - |

| Oxygen Bleach | 4 | - |

The ratings, on a scale of 1 to 8 for light fastness and 1 to 5 for other tests (with higher numbers indicating better fastness), demonstrate the excellent durability of this violanthrone-based vat dye.

Functional Dyes for pH Sensing

Beyond their use in textiles, this compound derivatives are being explored as functional dyes for applications such as pH sensing. Fluorescent pH indicators are molecules that exhibit changes in their fluorescence properties (intensity, wavelength, or lifetime) in response to changes in pH. This behavior is often based on mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT).

While specific data for this compound-based pH sensors is emerging, studies on structurally related benzanthrone (B145504) derivatives provide insight into their potential. For example, a novel benzanthrone fluorophore has been synthesized that acts as a pH probe. This compound exhibits an "off-on-off" switching of its fluorescence in response to pH changes, with two distinct pKa values. The pKa is the pH at which the protonated and deprotonated forms of the molecule are in equal concentration.

The photophysical properties of this benzanthrone-based pH probe are summarized below:

| Property | Value |

| pKa1 | 3.1 |

| pKa2 | 6.6 |

| Emission Maximum (Alkaline) | 679 nm |

This data indicates that the probe's fluorescence is sensitive to pH changes in both the acidic and near-neutral ranges, making it potentially useful for various chemical and biological applications.

Energy Harvesting and Storage Materials

The application of this compound derivatives as the primary sensitizer (B1316253) in traditional dye-sensitized solar cells (DSSCs) is not extensively documented in current literature. theaic.orgijrer.comscispace.com However, their strong absorption characteristics and tunable electronic properties make them relevant to the broader field of organic photovoltaics. Research has shown that violanthrone dyestuffs can be used in fluorescent collectors for solar energy conversion. semanticscholar.org

More specifically, functionalized violanthrone derivatives have been identified as potential n-type (electron-accepting) materials for organic photovoltaic (OPV) devices. The incorporation of strong electron-withdrawing groups creates materials with high electron affinity, a crucial property for the acceptor component in an OPV's active layer. researchgate.net This suggests a role for this compound derivatives not as the primary light-absorbing dye that injects electrons into titanium dioxide (as in a DSSC), but as a component in a bulk heterojunction or layered OPV, where it would facilitate charge separation and transport.